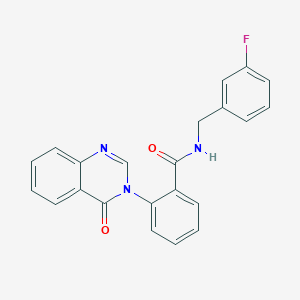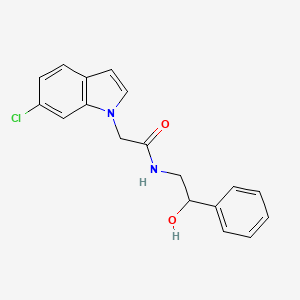![molecular formula C18H21ClN2O3S B11130355 N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)-N~2~-ethylglycinamide](/img/structure/B11130355.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)-N~2~-ethylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)-N~2~-ethylglycinamide is a complex organic compound characterized by its unique structural features, including a sulfonamide group, a chlorophenyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)-N~2~-ethylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 4-chlorobenzenesulfonyl chloride: This is achieved by reacting 4-chlorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of N-(2,5-dimethylphenyl)glycinamide: This intermediate is synthesized by reacting 2,5-dimethylaniline with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(2,5-dimethylphenyl)glycinamide in the presence of a base like pyridine to yield N2-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)-N~2~-ethylglycinamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)-N~2~-ethylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N2-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)-N~2~-ethylglycinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, N2-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)-N~2~-ethylglycinamide is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)-N~2~-ethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with biological molecules, which can inhibit or modulate their activity. The compound’s structure allows it to fit into specific binding sites, affecting the function of the target molecule and altering biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)sulfonyl-N-(2,5-dimethylphenyl)glycinamide
- N-(4-chlorophenyl)sulfonyl-N-phenylglycinamide
- N-(2,5-dimethylphenyl)sulfonyl-N-phenylglycinamide
Uniqueness
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)-N~2~-ethylglycinamide is unique due to the presence of both the 4-chlorophenyl and 2,5-dimethylphenyl groups, which confer specific chemical and biological properties. These structural features enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C18H21ClN2O3S |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H21ClN2O3S/c1-4-21(25(23,24)16-9-7-15(19)8-10-16)12-18(22)20-17-11-13(2)5-6-14(17)3/h5-11H,4,12H2,1-3H3,(H,20,22) |
InChI Key |
HASPVTHPPBTYJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NC1=C(C=CC(=C1)C)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11130280.png)
![6-hexyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11130283.png)
![N-[3-(acetylamino)phenyl]-Nalpha-(4,6-dimethylpyrimidin-2-yl)phenylalaninamide](/img/structure/B11130285.png)
![[4-(3-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B11130305.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-(4-fluorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11130324.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B11130328.png)
![7-(3-ethoxypropyl)-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11130330.png)
![1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130334.png)
![1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide](/img/structure/B11130336.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11130344.png)
![(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11130350.png)
![ethyl 1-{3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-3-carboxylate](/img/structure/B11130358.png)
